N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide
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Overview
Description
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide is a chemical compound with the molecular formula C18H21N5O It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide typically involves the condensation of 4-aminopyrimidine-5-carbonitrile with hexylamine and benzoyl chloride. The reaction is carried out in the presence of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalytic amount of triethylamine (TEA). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent
Biology: The compound is used in research related to enzyme inhibition and protein kinase activity.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. By blocking the phosphorylation of target proteins, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit quorum sensing inhibitory effects and have been studied for their antimicrobial properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are evaluated for their anti-tubercular activity.
Properties
CAS No. |
918662-97-2 |
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Molecular Formula |
C18H21N5O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[5-cyano-2-(hexylamino)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H21N5O/c1-2-3-4-8-11-20-18-21-13-15(12-19)16(23-18)22-17(24)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
DSDAVJWMSSPURU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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